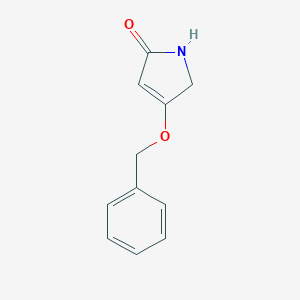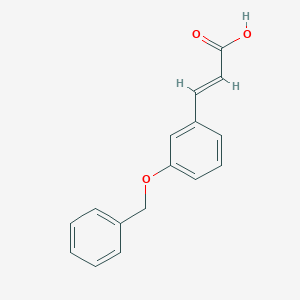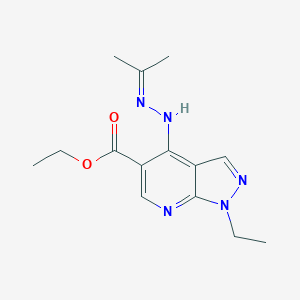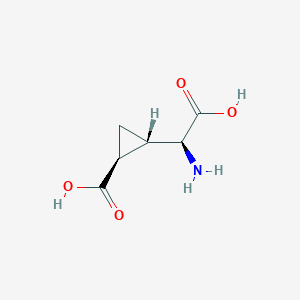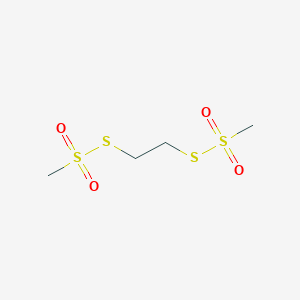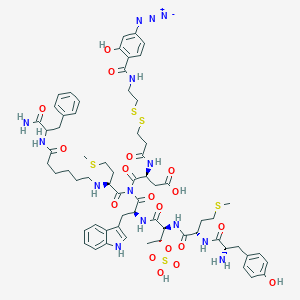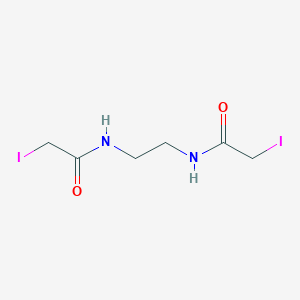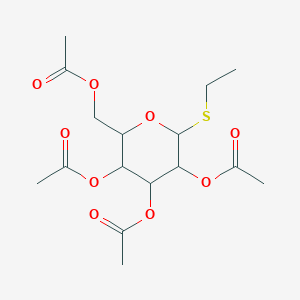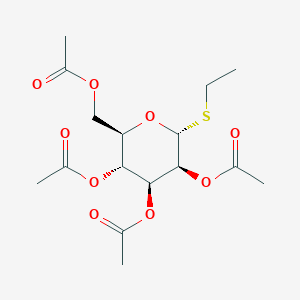
7-Hydroxy-2-acetylaminofluorene
Overview
Description
7-Hydroxy-2-acetamidofluorene: is a derivative of 2-acetamidofluorene, a compound known for its carcinogenic properties. It is a member of the fluorenes family and has the chemical formula C15H13NO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-Hydroxy-2-acetamidofluorene typically involves the hydroxylation of 2-acetamidofluorene. This can be achieved through various methods, including chemical synthesis and enzymatic reactions. One common method involves the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: Industrial production of 7-Hydroxy-2-acetamidofluorene may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the hydroxylation process .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2-acetamidofluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of 7-Hydroxy-2-acetamidofluorene .
Scientific Research Applications
7-Hydroxy-2-acetamidofluorene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its interactions with biological systems, particularly its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cancer cells.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-acetamidofluorene involves its interaction with cellular components. It is known to undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and proteins. This interaction can result in mutagenic and carcinogenic effects. The molecular targets include enzymes involved in metabolic pathways and DNA .
Comparison with Similar Compounds
2-Acetamidofluorene: The parent compound, known for its carcinogenic properties.
N-Hydroxy-2-acetamidofluorene: A metabolite with similar biological activities.
2-Naphthylamine: Another aromatic amine with carcinogenic properties.
Uniqueness: 7-Hydroxy-2-acetamidofluorene is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This hydroxylation enhances its ability to form reactive intermediates, making it a valuable compound for studying metabolic activation and carcinogenesis .
Properties
IUPAC Name |
N-(7-hydroxy-9H-fluoren-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYOKTUAMJNEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189837 | |
| Record name | Acetamide, N-(7-hydroxy-9H-fluoren-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-49-5 | |
| Record name | N-(7-Hydroxy-9H-fluoren-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-(7-Hydroxy-2-fluorenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-2-acetamidofluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(7-hydroxy-9H-fluoren-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-2-(7-HYDROXY-2-FLUORENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGD8AM5AGN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 7-hydroxy-2-acetylaminofluorene formed in the body?
A: this compound is generated through the metabolic process of hydroxylation, primarily in the liver. This process involves the addition of a hydroxyl group (-OH) to the 2-AAF molecule by specific enzymes, mainly cytochrome P450 enzymes [, ].
Q2: What is the significance of this compound in 2-AAF metabolism?
A: this compound is a major metabolite of 2-AAF, along with N-hydroxy-2-acetylaminofluorene, in several species including rabbits []. The ratio of these metabolites can differ between species and may play a role in species-specific susceptibility to 2-AAF-induced carcinogenesis [, ].
Q3: Does the formation of this compound vary between species?
A: Yes, studies demonstrate variations in the metabolism of 2-AAF, and consequently, the formation of this compound, across different species. For instance, guinea pigs and monkeys exhibit resistance to 2-AAF's carcinogenic effects, potentially linked to their efficient metabolism of N-hydroxy metabolites, including this compound [].
Q4: What is the role of intestinal bacteria in the metabolism of 2-AAF and the formation of this compound?
A: Intestinal bacteria contribute to the complex metabolism of 2-AAF. Studies show that these bacteria possess nitroreductase activity, which can convert 2-nitrofluorene (a precursor to 2-AAF) into 2-aminofluorene. Subsequently, intestinal bacteria with acylating activity can transform 2-aminofluorene into 2-AAF and 2-formylaminofluorene, both of which can be further metabolized into this compound and other metabolites [].
Q5: How does castration affect the formation of this compound?
A: Research indicates that neonatal castration in male rats can "feminize" the metabolism of 2-AAF in the liver []. This feminization is likely due to the influence of the hypothalamo-pituitary-liver axis and results in increased formation of this compound, mirroring the metabolic profile observed in female rats [].
Q6: What analytical methods are employed for the detection and quantification of this compound?
A: Several techniques are available for analyzing this compound. High-pressure liquid chromatography (HPLC), often coupled with the Salmonella/microsome mutagenicity test, enables the detection of even trace amounts of this compound and helps assess its potential mutagenicity []. Quantitative spectrophotometry provides a method for precise measurement of this compound levels [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



